molecular formula C11H10Cl2N4O B1212232 1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea

1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea

Cat. No. B1212232
M. Wt: 285.13 g/mol
InChI Key: RGCDLOJNNSPNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea is a member of ureas.

Scientific Research Applications

Kinase Inhibition

1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea is associated with kinase inhibition, particularly p38 kinase, relevant in arthritis and osteoporosis treatment. A study by Dumas et al. (2000) on 2,3-dichlorophenyl ureas revealed potent and selective p38 kinase inhibitors, emphasizing the therapeutic potential in this area (Dumas et al., 2000).

Anti-Cancer Potential

The compound shows promise in cancer research. For example, Thomas et al. (2019) synthesized pyrazole compounds including similar derivatives, indicating potential as anti-cancer agents (Thomas et al., 2019). Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl) urea derivatives with promising antitumor activities (Ling et al., 2008).

Enzyme Inhibition

The compound's role in enzyme inhibition, particularly involving chitin synthesis, is noted. Deul et al. (1978) demonstrated that similar urea compounds inhibit chitin synthesis in insect cuticles, influencing insecticidal effects (Deul et al., 1978).

Agricultural Applications

In agriculture, derivatives of this compound have been used for selective weed control in crops like sugarbeets, as explored by Eshel et al. (1970), highlighting its utility in managing agricultural pests (Eshel et al., 1970).

Photovoltaic Systems

The compound's derivatives have potential applications in photovoltaic systems due to their significant oscillator strength, as suggested by studies on similar pyrazole derivatives (Thomas et al., 2019).

Antimicrobial Activity

Derivatives of 1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea show potential in antimicrobial applications. Ladani et al. (2009) synthesized compounds with this structure demonstrating antibacterial and antifungal activities (Ladani et al., 2009).

properties

Product Name

1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea

Molecular Formula

C11H10Cl2N4O

Molecular Weight

285.13 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-(1-methylpyrazol-3-yl)urea

InChI

InChI=1S/C11H10Cl2N4O/c1-17-5-4-10(16-17)15-11(18)14-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H2,14,15,16,18)

InChI Key

RGCDLOJNNSPNAL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.